(S)-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL
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Overview
Description
(S)-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a methoxy group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-chloro-4-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The resulting alcohol is then subjected to amination using a chiral amine, such as (S)-2-aminoethanol, under suitable reaction conditions to introduce the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Utilizing a catalyst such as palladium on carbon to achieve selective reduction.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Implementing chromatographic techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(S)-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Involvement: Influencing biochemical pathways related to neurotransmission or metabolism.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL: Similar structure but with a methyl group instead of a methoxy group.
(S)-2-Amino-2-(2-chloro-4-ethoxyphenyl)ethan-1-OL: Similar structure but with an ethoxy group instead of a methoxy group.
(S)-2-Amino-2-(2-chloro-4-hydroxyphenyl)ethan-1-OL: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
(S)-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C9H12ClNO2 |
---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-chloro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO2/c1-13-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
InChI Key |
RKFJULZVYGOVPL-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@@H](CO)N)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CO)N)Cl |
Origin of Product |
United States |
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